5-Amino-2-ethyl-2H-indazole

Übersicht

Beschreibung

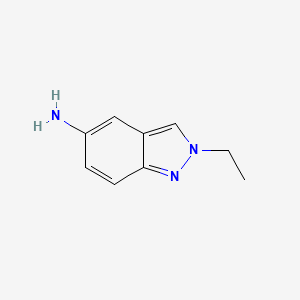

5-Amino-2-ethyl-2H-indazole is a nitrogen-containing heterocyclic compound with the molecular formula C9H11N3. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Indazole derivatives are significant due to their presence in various natural products and synthetic drugs .

Wirkmechanismus

Target of Action

The primary targets of 2H-indazoles, which include 5-Amino-2-ethyl-2H-indazole, are often kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that 2h-indazoles can inhibit, regulate, and/or modulate their target kinases . This can lead to changes in the cell cycle and DNA damage response pathways, potentially influencing cell growth and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For example, CHK1 and CHK2 are key players in the DNA damage response pathway. By inhibiting these kinases, this compound could potentially disrupt this pathway, leading to effects such as cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as a kinase inhibitor, the compound could have effects such as inhibiting cell growth or inducing cell death .

Biochemische Analyse

Biochemical Properties

5-Amino-2-ethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it has been observed to alter the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes . Changes in gene expression induced by this compound also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound can have lasting effects on cellular processes, making it a valuable tool for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit inflammation and reduce tumor growth without causing significant adverse effects . Higher doses may lead to toxic effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve the desired biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as those in the glycolytic pathway . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic potential, as it needs to reach target sites to be effective .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-1H-indazole with ammonia or an amine source, which introduces the amino group at the 5-position . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-ethyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and ethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Research

Synthesis of Organic Compounds

5-Amino-2-ethyl-2H-indazole serves as a valuable building block in organic synthesis. Its unique structure allows it to be used as an intermediate in the development of more complex molecules, particularly in the synthesis of other indazole derivatives and heterocyclic compounds. The compound's reactivity is leveraged to create new chemical entities with potential applications in pharmaceuticals and materials science.

Biological Research

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing effective inhibitory activity that surpasses standard treatments like metronidazole . In vitro studies have demonstrated that certain derivatives of indazoles can exhibit enhanced activity against these pathogens, suggesting potential for development into new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Indazole derivatives are known to interact with inflammatory pathways, potentially modulating responses associated with infections and inflammatory diseases. This makes them candidates for therapeutic interventions in conditions characterized by excessive inflammation .

Anticancer Potential

The compound is also being explored for its anticancer activity. Studies have shown that certain indazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways involved in cell growth and survival, making these compounds attractive leads for new cancer therapies .

Pharmaceutical Applications

Drug Discovery

Given its diverse biological activities, this compound is under investigation as a lead compound in drug discovery programs. Its ability to interact with multiple biological targets allows for the exploration of new therapeutic agents across various disease states, including infectious diseases, cancer, and inflammatory disorders.

Industrial Applications

Development of Agrochemicals

In the industrial sector, this compound is utilized in the synthesis of agrochemicals. Its properties as a precursor in the development of herbicides and pesticides highlight its versatility beyond pharmaceutical applications .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: Another indazole derivative with similar biological activities.

2H-Indazole: A tautomeric form of indazole with distinct properties.

Indole: A related heterocyclic compound with a benzene ring fused to a pyrrole ring.

Uniqueness: 5-Amino-2-ethyl-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Amino-2-ethyl-2H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications supported by experimental data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an indazole core with an amino group at the 5-position and an ethyl group at the 2-position. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Target Kinases

The primary targets of this compound include key kinases such as CHK1 and CHK2, which are integral to the DNA damage response pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as cell cycle progression and apoptosis, thereby exhibiting potential anticancer properties.

Enzyme Inhibition

This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The inhibition of COX-2 leads to reduced production of inflammatory mediators, suggesting its potential use in anti-inflammatory therapies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In studies involving various pathogens, derivatives of indazole have shown enhanced potency compared to traditional antibiotics. For instance, certain derivatives exhibited activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, outperforming metronidazole in some cases .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Pathogen | Activity (IC50) | Comparison to Metronidazole |

|---|---|---|---|

| Compound 18 | Giardia intestinalis | 0.78 µM | 12.8 times more active |

| Compound 7 | Trichomonas vaginalis | 1.5 µM | More effective |

| Compound 10 | Candida albicans | 2.0 µM | Comparable |

Anticancer Effects

Research indicates that this compound can inhibit cancer cell proliferation by modulating key signaling pathways associated with cell growth and survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through activation of caspase pathways.

- Animal Models : In vivo studies utilizing murine models showed that administration of this compound significantly reduced tumor size without notable toxicity, supporting its potential for clinical applications in cancer therapy.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with minimal degradation under physiological conditions. Studies indicate that the compound can be effectively transported across cell membranes via specific transporters, enhancing its bioavailability . Toxicity assessments have shown low adverse effects at therapeutic doses, although further studies are needed to fully elucidate its safety profile.

Eigenschaften

IUPAC Name |

2-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLTKBISYYXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598309 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-52-4 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.